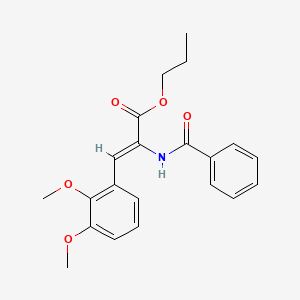

N-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)methanesulfonamide

Vue d'ensemble

Description

Methanesulfonamides are a class of organic compounds characterized by the presence of a sulfonamide group attached to a methane moiety. These compounds are of significant interest in various fields of chemistry and pharmacology due to their unique chemical and physical properties. The specific compound "N-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)methanesulfonamide" falls within this category, sharing similar structural features and potentially analogous properties with other studied methanesulfonamides.

Synthesis AnalysisThe synthesis of methanesulfonamide derivatives typically involves the use of sulfonamide groups attached to aromatic or heteroaromatic rings. Studies have explored various methods, including chemoselective N-acylation reactions, to develop storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides exhibiting good chemoselectivity (Kondo et al., 2000). These methodologies could be adapted for the synthesis of "N-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)methanesulfonamide."

Molecular Structure AnalysisThe molecular structure of methanesulfonamides reveals insights into their conformational preferences and bond parameters. Studies on N-(3,4-dichlorophenyl)methanesulfonamide and related compounds have shown that the N-H bond's conformation significantly influences the compound's overall structure, affecting the hydrogen bonding and packing in the crystalline state (Gowda et al., 2007). These structural insights are crucial for understanding the physical and chemical behavior of "N-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)methanesulfonamide."

Chemical Reactions and Properties

Methanesulfonamides participate in various chemical reactions, reflecting their chemical properties. The presence of the sulfonamide group allows for interactions and reactions that can be exploited in synthetic chemistry. For example, N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides serve as N-acylation reagents, indicating a potential for selective chemical transformations (Kondo et al., 2000).

Physical Properties AnalysisThe physical properties of methanesulfonamides, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. The conformation of the N-H bond and the presence of substituents on the aromatic rings play a significant role in determining these properties. Research has detailed the hydrogen bonding and ribbon-like structure formation in crystals of compounds like N-(3,4-dichlorophenyl)methanesulfonamide (Gowda et al., 2007), which can provide a basis for understanding the physical properties of "N-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)methanesulfonamide."

Chemical Properties Analysis

The chemical properties of methanesulfonamides, including reactivity, stability, and interaction with other molecules, are closely related to their molecular structure. The sulfonamide group imparts a distinct reactivity pattern, allowing for various chemical modifications and interactions. The synthesis and characterization of bis-(3,5-dimethyl-4-hydroxyphenyl)(aryl)methanes highlight the versatility of methanesulfonamides in forming compounds with distinct colored states under different conditions, reflecting their chemical properties (Sarma & Baruah, 2004).

Applications De Recherche Scientifique

Structural Characteristics and Chemical Behavior

Structural and Conformational Analysis : Studies on similar sulfonamide compounds reveal insights into their structural characteristics, focusing on bond parameters, torsion angles, and hydrogen bonding patterns. For instance, research on N-(2,3-dichlorophenyl)methanesulfonamide and other derivatives highlights the conformation of the N—H bond in relation to substituents, which is crucial for understanding the biological activity of sulfonamides (Gowda, Foro, & Fuess, 2007; Gowda, Foro, & Fuess, 2007).

Molecular Interactions and Biological Activity : The arrangement of sulfonamide molecules and their potential to form hydrogen bonds can inform their biological activity. The amide hydrogen's position relative to the benzene ring plane and the sulfonyl group's opposite placement are significant for receptor molecule interaction, as seen in various methanesulfonanilides studies (Gowda, Foro, & Fuess, 2007).

Potential Applications in Synthesis and Drug Development

Chemoselective N-Acylation Reagents : Research on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides indicates the potential of sulfonamide derivatives as chemoselective N-acylation reagents, which could be applied in synthetic chemistry for developing pharmaceutical compounds (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Microbial Metabolism and Biogeochemical Cycling : Although not directly related to N-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)methanesulfonamide, studies on methanesulfonic acid metabolism by diverse aerobic bacteria highlight the role of sulfonamide structures in sulfur cycling and microbial growth. This suggests potential environmental applications of sulfonamide compounds in understanding and enhancing biogeochemical processes (Kelly & Murrell, 1999).

Propriétés

IUPAC Name |

N-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4S/c1-12-4-6-13(7-5-12)11-22(18,19)17-14-8-9-15(20-2)16(10-14)21-3/h4-10,17H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDJRTLFGKJZBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)methanesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-bromo-4-tert-butylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4582780.png)

![1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-{[1-(4-morpholinyl)cyclohexyl]methyl}methanamine](/img/structure/B4582782.png)

![4-[(4-benzyl-1-piperazinyl)carbonyl]-6-chloro-2-(4-pyridinyl)quinoline](/img/structure/B4582784.png)

![1-(3,4-dimethoxyphenyl)-3-{[2-(trifluoromethyl)phenyl]amino}-2-propen-1-one](/img/structure/B4582807.png)

![N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole-2-carboxamide](/img/structure/B4582812.png)

![6-[(2-methylphenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4582830.png)

![2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4582833.png)

![N-{3-[(6-methylpyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B4582843.png)